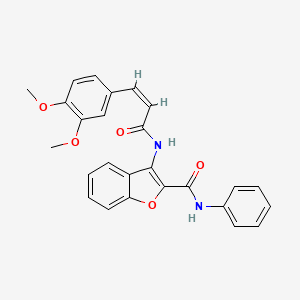
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-phenylbenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-(3,4-dimethoxyphenyl)acrylamido)-N-phenylbenzofuran-2-carboxamide is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a chemical compound that has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Stimulus-Responsive Polyzwitterionic Surfaces
A study by Schneider‐Chaabane et al. (2019) in "ACS applied materials & interfaces" discusses the synthesis of a functional monomer from itaconic acid, which, when copolymerized with dimethyl acrylamide and other compounds, results in cross-linkable polyzwitterions. These polyzwitterions exhibit unique properties such as being protein repellent yet cell-adhesive and antimicrobially active. This is attributed to their stimulus-responsiveness, enabling charge adjustment at different pH values, which is relevant for biomedical applications (Schneider‐Chaabane et al., 2019).
Antirheumatic Potential in Drug Complexes
In the "European journal of medicinal chemistry", Sherif and Hosny (2014) discuss the synthesis of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. These complexes, particularly the copper complex, exhibit significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo collagen-adjuvant arthritis model in rats. This research highlights the potential of similar acrylamide derivatives in pharmaceutical applications, especially in the treatment of rheumatic diseases (Sherif & Hosny, 2014).
Cytotoxicity of Acrylamide Derivatives
Hassan, Hafez, and Osman (2014) in "Scientia Pharmaceutica" explore the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study provides insight into the potential application of acrylamide derivatives in cancer treatment, especially in developing new cytotoxic agents (Hassan, Hafez, & Osman, 2014).
Controlled Drug Delivery Systems
Pathania et al. (2016) in the "International journal of biological macromolecules" present the development of a novel chitosan-g-poly(acrylamide)/Zn nanocomposite for controlled drug delivery. The study focuses on its application in delivering the antibiotic ofloxacin, demonstrating how acrylamide derivatives can be utilized in drug delivery systems (Pathania et al., 2016).
Piezochromism and Protonation Stimuli-Response
Research by Gao-Feng et al. (2016) investigates the properties of a 3-aryl-2-cyano acrylamide derivative, which exhibits piezochromism and acidchromism. This study highlights the potential of acrylamide derivatives in the development of materials responsive to mechanical force and pH changes, which could have applications in smart materials and sensors (Gao-Feng et al., 2016).
Propriétés
IUPAC Name |
3-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-31-21-14-12-17(16-22(21)32-2)13-15-23(29)28-24-19-10-6-7-11-20(19)33-25(24)26(30)27-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,27,30)(H,28,29)/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHSNTVQDJHMJC-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



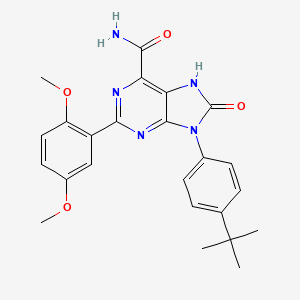

![N-benzyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2988862.png)
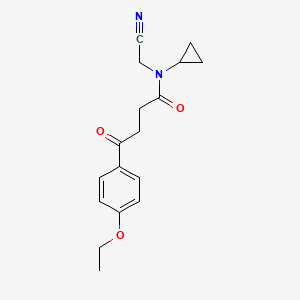

![N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2988866.png)
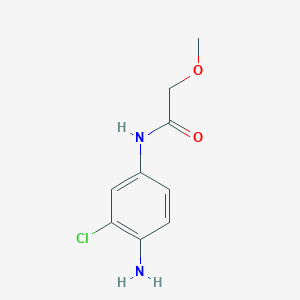
![3-[(5-Chloropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2988868.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2988869.png)
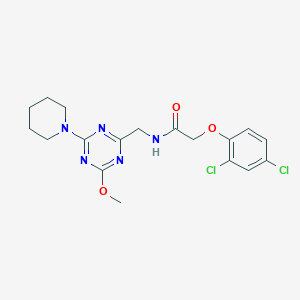

![4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988874.png)